Benzoic acid, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis-
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Overview
Description
Benzoic acid, 4,4’-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- is a complex organic compound with the molecular formula C46H30N4O4 and a molecular weight of 702.75 g/mol . This compound is a derivative of porphyrin, a class of organic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- typically involves the reaction of diphenylporphyrin with benzoic acid derivatives under specific conditions. One common method includes the use of solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the porphyrin ring structure.
Substitution: Substitution reactions can occur at the benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the benzoic acid moieties .
Scientific Research Applications
Benzoic acid, 4,4’-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- involves its interaction with molecular targets through its porphyrin ring structure. This interaction can lead to various biological effects, such as the generation of reactive oxygen species (ROS) in photodynamic therapy . The pathways involved include the activation of cellular signaling cascades and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4,4’-(21H,23H-porphine-5,15-diyl)bis-: A similar compound with slight structural differences.
5,15-diphenyl-10,20-di(4-carboxyphenyl)porphine: Another related compound used in similar applications.
Uniqueness
Benzoic acid, 4,4’-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- is unique due to its specific structural configuration, which provides distinct optical and electronic properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C46H32N4O4 |
---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
4-[(5Z,9Z,15Z,19Z)-15-(4-carboxyphenyl)-10,20-diphenyl-21,22,23,24-tetrahydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C46H32N4O4/c51-45(52)31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(18-14-30)46(53)54)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47-50H,(H,51,52)(H,53,54)/b41-33-,41-34?,42-35?,42-36-,43-37-,43-39?,44-38?,44-40- |
InChI Key |
ZINBWJCAVJSSCT-HCAYCXHLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=C\3/N/C(=C(\C4=CC=C(N4)/C(=C/5\N/C(=C(\C6=CC=C2N6)/C7=CC=C(C=C7)C(=O)O)/C=C5)/C8=CC=CC=C8)/C9=CC=C(C=C9)C(=O)O)/C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)C(=O)O)N5)C8=CC=CC=C8)C9=CC=C(C=C9)C(=O)O)N3 |
Origin of Product |
United States |
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